molecular formula C15H15FN4O2S B2912930 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione CAS No. 897453-15-5

8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2912930
CAS No.: 897453-15-5
M. Wt: 334.37
InChI Key: WSFHLQRDMYYRRM-UHFFFAOYSA-N
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Description

8-[(4-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione , also known by its chemical formula C17H13FN2OS , is a synthetic compound with potential pharmacological applications. Its molecular weight is approximately 312.37 g/mol. Unfortunately, detailed analytical data for this product are not available from Sigma-Aldrich, as it is part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors. One method for synthesizing related compounds, such as 1,3,4-thiadiazole Schiff base derivatives, utilizes microwave-assisted heating. This approach allows for shorter reaction times compared to conventional methods .

Scientific Research Applications

Chemical Synthesis and Modification

The preparation and utilization of sulfur-transfer agents, including compounds related to 8-[(4-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione, are essential in various synthetic processes. For instance, the synthesis of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents from disulfides highlights the importance of sulfur chemistry in creating valuable chemical intermediates. These compounds are prepared in good yields from readily available starting materials, indicating their potential utility in broader chemical synthesis applications (Klose, Reese, & Song, 1997).

Fluorescent Probes and Imaging

In the realm of biological and biochemical research, the development of fluorescent probes is crucial for the detection and imaging of specific molecules or conditions within biological systems. A novel two-photon fluorescent probe, 6-(methylsulfinyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2 H)-dione (NC-DTT), designed for detecting 1, 4-dithiothreitol (DTT), demonstrates the potential for compounds with sulfanyl groups in creating sensitive and selective imaging tools. This probe exhibits rapid response, high selectivity, and low cytotoxicity, making it suitable for one- and two-photon imaging in biological contexts (Sun, Xia, Huang, Gu, & Wang, 2018).

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal properties of various sulfanyl- and sulfonyl-containing compounds, such as 2,3-disubstituted-1,4-naphthoquinones and 12H-benzo[b]phenothiazine-6,11-diones, have been explored. These compounds exhibit potent antiproliferative activity against certain cancer cell lines and show significant antifungal activity against various fungal strains. The structure-activity relationship studies of these compounds provide insights into their potential therapeutic applications (Tandon, Maurya, Tripathi, ShivaKeshava, Shukla, Srivastava, & Panda, 2009).

Properties

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHLQRDMYYRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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